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Compound Name: 3-Fluoro-4-Iodopyridine

Cat. No.: B028142 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3-Fluoro-4-Iodopyridine is a versatile heterocyclic building block crucial in

medicinal chemistry and drug discovery.[1] Its structure features two distinct reactive sites: a

highly reactive carbon-iodine bond at the 4-position, ideal for palladium-catalyzed cross-

coupling reactions, and a carbon-fluorine bond at the 3-position. This arrangement allows for

selective functionalization, making it a valuable precursor for synthesizing complex substituted

pyridines.[1] Fluorinated pyridine scaffolds are prevalent in many biologically active

compounds, where the fluorine atom can enhance metabolic stability, binding affinity, and

bioavailability. This document provides detailed protocols for three key palladium-catalyzed

cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—to

synthesize a diverse range of 4-substituted-3-fluoropyridine derivatives.
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Property Value References

CAS Number 22282-75-3 [1][2][3]

Molecular Formula C₅H₃FIN [1][2][3]

Molecular Weight 222.99 g/mol [1][2][3]

Appearance
Off-White

Powder/Crystals/Fibres
[1][4][2]

Melting Point 85-89 °C [1][2][3]

Purity >97% [1][4]

Core Synthetic Pathways from 3-Fluoro-4-
Iodopyridine
The strategic location of the iodo and fluoro substituents allows for a divergent synthetic

approach to introduce aryl, alkynyl, and amino groups at the 4-position of the pyridine ring.
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Figure 1: Divergent synthesis pathways from 3-Fluoro-4-Iodopyridine.

Suzuki-Miyaura Coupling: Synthesis of 4-Aryl-3-
fluoropyridines
Application Note: The Suzuki-Miyaura coupling is a robust and widely used method for forming

carbon-carbon bonds between an organohalide and an organoboron compound.[5][6] For 3-
Fluoro-4-Iodopyridine, the reaction occurs selectively at the carbon-iodine bond due to its

higher reactivity compared to the carbon-fluorine bond.[5] This selectivity allows for the efficient

synthesis of 4-aryl- or 4-vinyl-3-fluoropyridines, which are important scaffolds in
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pharmaceuticals.[7] The reaction is catalyzed by a palladium complex and requires a base to

activate the boronic acid for transmetalation.[6][8]

3-Fluoro-4-Iodopyridine

+

R-B(OH)₂
(Aryl/Vinyl Boronic Acid)

 

4-Substituted-3-fluoropyridine

Pd Catalyst (e.g., Pd(PPh₃)₄)
Base (e.g., Na₂CO₃, K₂CO₃)
Solvent (e.g., Dioxane/H₂O)
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Figure 2: General scheme for Suzuki-Miyaura coupling.

Experimental Protocol: This protocol is a general procedure and may require optimization

based on the specific boronic acid used.

Reagent Preparation: In a dry reaction vessel (e.g., a microwave vial or round-bottom flask)

equipped with a magnetic stir bar, add 3-Fluoro-4-Iodopyridine (1.0 equiv.), the

corresponding aryl or vinyl boronic acid (1.2-1.5 equiv.), and a base such as sodium

carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0-3.0 equiv.).[9]
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Catalyst Addition: Add the palladium catalyst, for example,

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 equiv.) or [1,1'-

Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [PdCl₂(dppf)] (0.05-0.1 equiv.).[9]

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent

and water, such as 1,4-dioxane/H₂O (4:1) or toluene/ethanol/H₂O.[9]

Reaction Execution: Seal the vessel and purge with an inert gas (e.g., nitrogen or argon).

Heat the reaction mixture to 80-100 °C and stir for 2-12 hours, monitoring progress by TLC

or LC-MS.[9] For faster reactions, microwave irradiation at 120-150 °C for 15-30 minutes can

be employed.[9]

Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute the

mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the

organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and

concentrate under reduced pressure. Purify the crude product by column chromatography on

silica gel to yield the desired 4-substituted-3-fluoropyridine.

Data Summary: Typical Suzuki-Miyaura Reaction Conditions

Component
Example
Reagents

Ratio
(equiv.)

Solvent
Temperatur
e

Typical
Yield

Aryl Halide
3-Fluoro-4-

Iodopyridine
1.0 Dioxane/H₂O 80-100 °C 70-95%

Boron

Reagent

Phenylboroni

c Acid
1.2 - 1.5 Toluene/H₂O

(Conventional

)
(Varies with

Catalyst
Pd(PPh₃)₄ or

PdCl₂(dppf)
0.02 - 0.1 DMA 150 °C (MW) substrate)

Base
Na₂CO₃,

K₂CO₃, CsF
2.0 - 3.0

Sonogashira Coupling: Synthesis of 4-Alkynyl-3-
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Application Note: The Sonogashira reaction is a highly efficient method for forming a carbon-

carbon bond between a terminal alkyne and an aryl or vinyl halide.[10][11] This reaction is co-

catalyzed by palladium and copper(I) complexes and requires a mild amine base.[10][12] When

applied to 3-Fluoro-4-Iodopyridine, it provides a direct route to 4-alkynyl-3-fluoropyridines.

These products are valuable intermediates, as the alkyne moiety can be further transformed

into various functional groups or used to construct more complex heterocyclic systems.[13] The

reaction proceeds under mild conditions, often at room temperature, and tolerates a wide range

of functional groups.[10]

3-Fluoro-4-Iodopyridine

+

R-C≡CH
(Terminal Alkyne)

 

4-Alkynyl-3-fluoropyridine

Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂)
Cu(I) Co-catalyst (e.g., CuI)

Base (e.g., Et₃N, DIPEA)
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Figure 3: General scheme for Sonogashira coupling.
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Experimental Protocol: This protocol is a general procedure and should be performed under an

inert atmosphere.

Reagent Preparation: To a solution of 3-Fluoro-4-Iodopyridine (1.0 equiv.) and the terminal

alkyne (1.1-1.5 equiv.) in a suitable solvent (e.g., THF or DMF), add an amine base such as

triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0-3.0 equiv.).

Catalyst Addition: Add the palladium catalyst, such as Bis(triphenylphosphine)palladium(II)

dichloride [Pd(PPh₃)₂Cl₂] (0.01-0.05 equiv.), followed by the copper(I) co-catalyst, typically

copper(I) iodide (CuI) (0.02-0.1 equiv.).[11]

Reaction Execution: Stir the reaction mixture at room temperature until the starting material

is consumed, as monitored by TLC or LC-MS. Reaction times can range from 2 to 24 hours.

Gentle heating (40-60 °C) may be required for less reactive substrates.

Work-up and Purification: Upon completion, filter the reaction mixture through a pad of Celite

to remove catalyst residues, washing with the reaction solvent. Concentrate the filtrate under

reduced pressure. Dilute the residue with water and extract with an organic solvent (e.g.,

ethyl acetate or CH₂Cl₂). Wash the combined organic layers with brine, dry over anhydrous

MgSO₄ or Na₂SO₄, and concentrate. Purify the crude product by silica gel column

chromatography to obtain the pure 4-alkynyl-3-fluoropyridine.

Data Summary: Typical Sonogashira Reaction Conditions

Component
Example
Reagents

Ratio
(equiv.)

Solvent
Temperatur
e

Typical
Yield

Aryl Halide
3-Fluoro-4-

Iodopyridine
1.0 THF Room Temp. 80-95%

Alkyne
Phenylacetyl

ene
1.1 - 1.5 DMF to 60 °C (Varies with

Pd Catalyst Pd(PPh₃)₂Cl₂ 0.01 - 0.05 Toluene substrate)

Cu(I) Co-

catalyst
CuI 0.02 - 0.1

Base Et₃N, DIPEA 2.0 - 3.0
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Buchwald-Hartwig Amination: Synthesis of 4-
Amino-3-fluoropyridines
Application Note: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-

coupling reaction for the formation of carbon-nitrogen bonds.[14][15] It allows for the coupling

of aryl halides with a wide variety of primary and secondary amines.[16] For 3-Fluoro-4-
Iodopyridine, this reaction provides a direct and efficient route to synthesize 4-amino-3-

fluoropyridine derivatives, which are key structures in many pharmacologically active

molecules. The reaction demonstrates high regioselectivity for the C-I position.[17] The choice

of palladium precursor, phosphine ligand, and base is critical for achieving high yields and

depends on the nature of the amine coupling partner.[16] Microwave-assisted protocols can

significantly shorten reaction times.[17]

3-Fluoro-4-Iodopyridine

+

R¹R²NH
(Amine)

 

4-(R¹R²N)-3-fluoropyridine

Pd Precursor (e.g., Pd(OAc)₂)
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Figure 4: General scheme for Buchwald-Hartwig amination.

Experimental Protocol: This protocol is a general procedure and must be performed under an

inert atmosphere due to the air-sensitivity of the catalyst system.

Reagent Preparation: In a dry, inert-atmosphere glovebox or Schlenk tube, combine the

palladium precursor, such as Palladium(II) acetate [Pd(OAc)₂] (0.01-0.05 equiv.), and a

suitable phosphine ligand, for example, BINAP or Xantphos (1.1-1.2 equiv. relative to Pd).

Substrate Addition: Add 3-Fluoro-4-Iodopyridine (1.0 equiv.), the amine (1.1-1.5 equiv.),

and a base, such as cesium carbonate (Cs₂CO₃), potassium carbonate (K₂CO₃), or sodium

tert-butoxide (NaOᵗBu) (1.5-2.5 equiv.).[17] The choice of base is crucial; NaOᵗBu is strong,

while carbonates are milder.[17]

Solvent Addition: Add an anhydrous, degassed solvent such as toluene, dioxane, or DMF.

Reaction Execution: Seal the reaction vessel and heat to 80-110 °C for 4-24 hours,

monitoring by TLC or LC-MS. Alternatively, for rapid synthesis, heat the reaction in a sealed

microwave vial to 100-140 °C for 20-60 minutes.[17]

Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with

an appropriate organic solvent (e.g., ethyl acetate). Combine the organic phases, wash with

brine, dry over anhydrous Na₂SO₄, and remove the solvent in vacuo. Purify the resulting

crude material by silica gel column chromatography to afford the desired 4-amino-3-

fluoropyridine product.

Data Summary: Typical Buchwald-Hartwig Amination Conditions
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Component
Example
Reagents

Ratio
(equiv.)

Solvent
Temperatur
e

Typical
Yield

Aryl Halide
3-Fluoro-4-

Iodopyridine
1.0 Toluene 80-110 °C 65-90%

Amine
Aniline,

Morpholine
1.1 - 1.5 Dioxane

(Conventional

)
(Varies with

Pd Precursor
Pd(OAc)₂,

Pd₂(dba)₃
0.01 - 0.05

100-140 °C

(MW)

substrate/liga

nd)

Ligand

BINAP,

Xantphos,

P(t-Bu)₃

0.012 - 0.06

Base

Cs₂CO₃,

K₂CO₃,

NaOᵗBu

1.5 - 2.5

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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